Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” consists of a tetrahydrobenzofuran ring with a methyl group and a carboxylate group attached . The exact 3D structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
“Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” has a molecular weight of 208.21 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the sources I found .Scientific Research Applications
Organic Synthesis
Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: is a valuable intermediate in organic synthesis. Its structure is conducive to cyclization reactions, which are fundamental in creating complex organic compounds . For instance, it can undergo cyclization to form pyrrole derivatives, which are core structures in many pharmaceuticals like Atorvastatin and Sunitinib . The compound’s reactivity also allows for the creation of bioactive molecules with potential antimalarial and HIV-1 protease inhibitory activities .
Drug Development
The structural motif of Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is present in several successful drugs. Its ability to be transformed into pyrrole-3-carboxylic acid amides makes it a significant precursor in the synthesis of drugs targeting cholesterol management and cancer treatment .
Antitumor Agents
Research has indicated the potential of derivatives of this compound in the synthesis of antitumor agents. Specifically, the compound can be used to create tetra- and pentacyclic carbazole-fused imides, which have shown promise as antitumor agents in preliminary studies .
Indole Derivative Synthesis
Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology. The compound can be utilized in the synthesis of indole derivatives, which are biologically active compounds used in treating various disorders, including cancer and microbial infections .
Antiproliferative Activity
The compound’s derivatives have been studied for their antiproliferative activity against a range of tumor cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma . This highlights its potential as a starting material in the development of new anticancer therapies.
Heterocyclic Chemistry
In the field of heterocyclic chemistry, Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate serves as a versatile building block. It can be transformed into various heterocyclic compounds, which are essential in the discovery and development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
methyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6-9(11(13)14-2)10-7(12)4-3-5-8(10)15-6/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAFLKLCHPSXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.